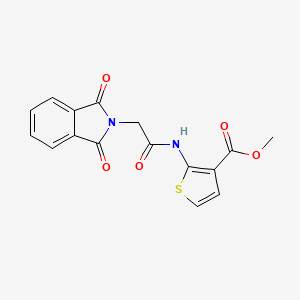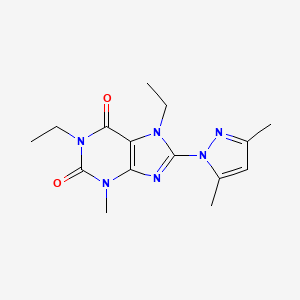
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine, also known as 6-MeO-AP, is a psychoactive substance that belongs to the class of phenethylamine. This compound is a derivative of 2C-T-7, which has been used as a recreational drug due to its hallucinogenic properties. However,
Wirkmechanismus
The mechanism of action of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a crucial role in modulating the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and emotions. The activation of this receptor can lead to the induction of hallucinations, altered perception, and changes in mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine are still being studied. However, it is known to have a potent hallucinogenic effect, which can lead to altered perception, changes in mood, and cognitive effects. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its action on the serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine in lab experiments are its potent hallucinogenic effect, which can be used to study altered perception and cognitive effects. Its action on the serotonin receptors also makes it a potential candidate for studying the mechanism of action of antidepressants and anxiolytics. However, the limitations of using this compound are its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
Future research on (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine can focus on its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Studies can also be conducted to understand the long-term effects of this compound and its potential for abuse. Additionally, research can focus on developing new compounds that are more selective in their action on the serotonin receptors, which can lead to the development of more effective antidepressants and anxiolytics.
Synthesemethoden
The synthesis of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves the reaction of 6-methoxypyridine-2-carbaldehyde with (R)-1-amino-2-propanol in the presence of a reducing agent. The product is then purified using chromatography techniques to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine has been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Studies have shown that this compound acts as a serotonin receptor agonist, which can lead to the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are known to play a crucial role in regulating mood and emotions.
Eigenschaften
IUPAC Name |
(2R)-2-(6-methoxypyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLIMWKAOLKMGI-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)

![1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2828794.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine](/img/structure/B2828795.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2828797.png)



